1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFKJMXTWOTCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Aminoethyl Sulfanyl 4 Bromobenzene and Analogues
Classical Synthetic Routes to Aryl Sulfides and Sulfanylethylamines
Traditional methods for forming aryl sulfides have long been the foundation of organosulfur chemistry. These routes typically rely on fundamental reactions that are well-understood and widely practiced, providing reliable access to a range of sulfur-containing compounds.
A primary classical method for creating the aryl sulfide (B99878) linkage is through nucleophilic aromatic substitution or related reactions where a sulfur-based nucleophile displaces a leaving group from an aromatic ring. In the context of 1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene, the key starting material is often 4-bromothiophenol (B107966). wikipedia.orgsigmaaldrich.comnih.gov
This thiophenol can be synthesized through methods such as the reduction of 4-bromobenzenesulfonyl chloride. wikipedia.org Once obtained, the 4-bromothiophenol, or more commonly its corresponding thiophenolate anion, acts as a potent nucleophile. The thiophenolate can then be reacted with an electrophile containing the 2-aminoethyl group. A common strategy involves using a protected or precursor form of the aminoethyl moiety, such as a 2-haloethylamine derivative. For instance, a reaction similar to the S-alkylation of a triazole-thiol with 2-bromo-1-phenylethanone, followed by reduction of the ketone, illustrates a classical pathway to introduce a functionalized ethyl group onto a sulfur atom. mdpi.com
The general mechanism involves the attack of the sulfur nucleophile on an alkyl halide, displacing the halide leaving group to form the C-S bond.
General Reaction Scheme: Br-C₆H₄-SH + Base → Br-C₆H₄-S⁻ (Thiophenolate) Br-C₆H₄-S⁻ + X-CH₂CH₂-NH₂ (where X is a halogen) → Br-C₆H₄-S-CH₂CH₂-NH₂ + X⁻
The introduction of the -S-CH₂CH₂-NH₂ group is a critical step. The most direct nucleophilic precursor for this moiety is 2-aminoethanethiol, also known as cysteamine (B1669678). In a typical reaction, the thiol group of cysteamine can participate in a nucleophilic substitution reaction with an activated aryl halide, such as 4-bromobenzene, often in the presence of a base to generate the more nucleophilic thiolate.
However, due to the presence of two nucleophilic groups (thiol and amine), selective reaction at the sulfur atom is required. This is often achievable due to the higher nucleophilicity of the thiolate compared to the amine. In some cases, protection of the amino group may be employed to prevent side reactions, followed by a deprotection step after the C-S bond is formed.
Alternative strategies include deaminative coupling reactions, which represent a method for converting C-N bonds into C-S bonds. researchgate.netrsc.org In such a process, an α-amino compound can be converted in situ into a diazo compound, which then reacts with a thiophenol to form the thioether. rsc.org This highlights an indirect but effective way to forge the desired linkage.
Advanced Synthetic Strategies for Complex Architectures
Modern organic synthesis has seen the advent of powerful new methods that offer greater efficiency, functional group tolerance, and the ability to construct complex molecules under milder conditions.
Transition metal catalysis has revolutionized the synthesis of aryl sulfides, largely overcoming the limitations of classical methods which often require harsh conditions. nih.gov These reactions facilitate the cross-coupling of aryl halides or their surrogates with a sulfur source.
Palladium-catalyzed reactions were among the first and remain a primary method for C-S bond formation. nih.gov These reactions typically couple aryl halides with thiols and can be extended to sulfide transfer reactions, which avoid the use of noxious thiols. nih.govNickel-catalyzed couplings have emerged as a cost-effective and highly effective alternative to palladium. rsc.org Nickel catalysts can couple aryl halides, esters, and other electrophiles with various sulfur sources, including disulfides and 2-pyridyl sulfides, the latter of which serves as an odorless thiol equivalent. organic-chemistry.orgsciencedaily.comacs.org Mechanistic studies suggest these reactions can proceed through various nickel oxidation states and may involve an aryl exchange process. rsc.orgacs.orgCopper-catalyzed reactions are also widely used, often prized for their low cost and the use of environmentally friendly solvents like water or ethanol. organic-chemistry.org These methods are effective for coupling aryl iodides with thiols or dimethyl disulfide. organic-chemistry.org
Below is a table summarizing key features of different metal-catalyzed C-S coupling methodologies.
| Catalyst System | Typical Substrates | Key Features | Reference(s) |
| Palladium (Pd) | Aryl Halides, Thiols | Pioneering method, good functional group tolerance. | nih.gov, nih.gov |
| Nickel (Ni) | Aryl Bromides, Disulfides, Aromatic Esters | Cost-effective, robust, can use odorless thiol surrogates. | nih.gov, rsc.org, sciencedaily.com |
| Copper (Cu) | Aryl Iodides, Thiols, S8 | Inexpensive, often uses green solvents like water or ethanol. | organic-chemistry.org, nanomaterchem.com |
Multi-component Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govcaltech.edu While a specific named MCR for this compound is not prominently described, the principles of MCRs can be applied to its synthesis.
For example, the Gewald reaction, a well-known MCR, produces 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur. chemrxiv.org This demonstrates the potential of MCRs to construct C-S bonds and incorporate amino functionalities simultaneously. A hypothetical MCR for the target molecule could involve the one-pot combination of a 4-bromobenzene derivative, a sulfur source, and an aminoethyl precursor under conditions that facilitate sequential or concerted bond formations. The development of such high-order MCRs remains an active area of research. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, minimizing hazards, and improving energy efficiency. researchgate.netrsc.org These principles are increasingly being applied to the synthesis of aryl sulfides.
Key green approaches relevant to the synthesis of the target compound include:
Use of Greener Solvents: Many modern C-S coupling reactions have been adapted to use environmentally benign solvents like water or ethanol, significantly reducing the reliance on volatile organic compounds. organic-chemistry.orgpnas.org
Alternative Reagents and Feedstocks: To circumvent the use of volatile and malodorous thiols, strategies have been developed that employ alternative sulfur sources such as elemental sulfur (S8) or disulfides. rsc.orgorganic-chemistry.orgnanomaterchem.com Another innovative approach is decarboxylative C-S coupling, which uses readily available carboxylic acids instead of organohalides as starting materials, with carbon dioxide as the only byproduct. nus.edu.sgnus.edu.sg
Catalyst Efficiency and Recyclability: The use of highly efficient catalysts reduces the amount of metal required. Furthermore, developing heterogeneous or magnetically separable catalysts allows for easy recovery and reuse, minimizing waste and cost. nanomaterchem.com
Energy Efficiency: Novel methods that proceed under milder conditions or use alternative energy sources are being explored. This includes mechanochemistry (ball-milling), which can facilitate solvent-free reactions, and photochemistry, where light is used to induce the desired transformation. rsc.orgresearchgate.net Electrocatalysis, using electricity to drive the formation of C-S bonds from abundant precursors like CO2 and SO32-, represents a frontier in green synthesis. chemrxiv.org
The table below highlights some of these green strategies.
| Green Chemistry Principle | Synthetic Method | Advantages | Reference(s) |
| Safer Solvents | Cu-catalyzed coupling in water/ethanol | Reduces use of hazardous organic solvents. | organic-chemistry.org, pnas.org |
| Atom Economy / Safer Reagents | Decarboxylative C-S coupling | Avoids organohalide precursors, uses benign carboxylic acids. | nus.edu.sg, nus.edu.sg |
| Renewable Feedstocks / Safer Reagents | Use of S8 or disulfides as sulfur source | Avoids volatile and toxic thiols. | nanomaterchem.com, rsc.org |
| Catalysis & Energy Efficiency | Mechanochemical (ball-milling) Ni-catalysis | Reduces or eliminates solvent, mild conditions. | rsc.org |
| Catalysis & Recyclability | Magnetically separable CuFe2O4 nanocatalyst | Catalyst can be easily recovered and reused. | nanomaterchem.com |
| Energy Efficiency | Photochemical or electrochemical synthesis | Uses light or electricity as energy sources, often under mild conditions. | researchgate.net, chemrxiv.org |
Utilization of Sustainable Solvents and Reagents
The choice of solvents and reagents is a critical factor in the environmental impact of a synthetic process. Traditional syntheses of aryl thioethers often rely on volatile and hazardous organic solvents. However, a shift towards more sustainable alternatives is a key aspect of green chemistry.
The synthesis of this compound can be envisioned through a nucleophilic substitution reaction between a sulfur nucleophile, such as 2-aminoethanethiol (cysteamine), and an electrophilic 4-bromophenyl derivative. The selection of the solvent for this S-alkylation or S-arylation reaction significantly influences the reaction's efficiency and environmental footprint.
Solvent Selection:
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used for nucleophilic substitution reactions due to their ability to solvate cations and enhance the reactivity of the nucleophile. nih.gov However, these solvents pose environmental and health risks. Green chemistry encourages the use of safer alternatives. Bio-based solvents such as Cyrene (dihydrolevoglucosenone) have been explored as replacements for dipolar aprotic solvents, although their stability in the presence of strong bases can be a limitation. google.com For many nucleophilic aromatic substitution (SNAr) reactions, which are relevant for forming the C-S bond in the target molecule, it is often possible to use solvents with better toxicity profiles, such as esters (e.g., ethyl acetate (B1210297), isopropyl acetate) or even water, especially when reactive starting materials are used. google.com The use of water as a solvent is particularly attractive from a sustainability perspective, and some sulfur-mediated reactions have been successfully carried out in aqueous media. rsc.org
Sustainable Reagents:
The source of the sulfur atom is another area for green innovation. Instead of using potentially hazardous and odorous thiols, researchers are exploring more sustainable sulfur sources. Elemental sulfur is an abundant and low-cost feedstock chemical. google.comorgsyn.org Methods involving the in-situ generation of the thiol from a more stable precursor can also be considered. Biomass-derived reagents, such as cysteine, can serve as a sustainable source for the sulfur-containing fragment of the molecule. rsc.org The use of cysteine in a protecting-group-free, one-pot synthesis in water highlights a biomimetic approach to creating sulfur-containing amino acids and their derivatives. rsc.org
Table 1: Comparison of Solvents for Nucleophilic Substitution Reactions
| Solvent Class | Examples | Advantages for SNReactions | Green Chemistry Considerations |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | Favorable for SN2 reactions by solvating cations. nih.govresearchgate.net | Often toxic, high boiling points, difficult to recycle. uni.lu |
| Polar Protic | Water, Ethanol, Methanol (B129727) | Can solvate both cations and anions. nih.gov | Generally safer, renewable (ethanol), but can hinder nucleophilicity. |
| Bio-based | Cyrene, 2-MeTHF | Derived from renewable resources, potentially lower toxicity. google.com | Stability and compatibility with all reaction types still under investigation. google.com |
| Ethers | THF, 2-MeTHF | Good solvents for many organic reactions. | Some ethers have reprotoxic properties; 2-MeTHF is a greener alternative to THF. google.com |
| Esters | Ethyl acetate, Isopropyl acetate | Lower toxicity, readily available. | Not compatible with strong bases. google.com |
Catalyst Development for Environmentally Benign Syntheses
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. nih.gov For the synthesis of this compound and its analogs, catalyst development focuses on metal- and organo-catalyzed C-S bond formation.
Metal-Catalyzed Cross-Coupling:
Traditional methods for forming aryl-sulfur bonds often involve metal catalysts. Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, provide a route to N-aryl and S-aryl compounds at room temperature in the presence of air, using inexpensive boronic acids. nih.gov Palladium catalysts are also widely used for C-S bond formation, though efforts are ongoing to develop more sustainable and recyclable palladium systems, such as palladium on carbon. researchgate.net The development of highly active catalysts allows for very low catalyst loadings, which is economically and environmentally beneficial. researchgate.net Gold-catalyzed S-arylation of cysteine has also been reported, offering high selectivity for thiols. nih.gov
Organocatalysis:
To avoid the use of potentially toxic and expensive heavy metals, organocatalysis has emerged as a powerful alternative. For the synthesis of thioethers, photochemical organocatalytic methods have been developed. For instance, an indole (B1671886) thiolate organocatalyst, upon excitation with light, can activate aryl chlorides for single-electron transfer, leading to the formation of thioether products. nih.gov Molecular iodine has also been used as a catalyst in metal- and solvent-free domino reactions to synthesize complex molecules, demonstrating the potential for simple, readily available catalysts in green synthesis. mdpi.com
Table 2: Catalytic Systems for C-S Bond Formation
| Catalyst Type | Example | Advantages | Disadvantages/Considerations |
|---|---|---|---|
| Palladium-based | Palladium on Carbon | High activity, can be used in low concentrations. researchgate.net | Potential for metal contamination in the product. |
| Copper-based | Copper(I) or (II) salts | Inexpensive, can catalyze reactions under mild conditions. nih.gov | Can require specific ligands for optimal activity. |
| Gold-based | Au(III) complexes | High selectivity for thiols. nih.gov | High cost of gold. |
| Organocatalysts | Indole thiolates, Molecular Iodine | Metal-free, potentially lower toxicity. nih.govmdpi.com | May require specific reaction conditions (e.g., light). |
Atom Economy and Process Efficiency Considerations
Atom economy, a concept introduced to quantify the efficiency of a chemical reaction, is a central tenet of green chemistry. It measures the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates a more sustainable process with minimal waste generation.
For the synthesis of this compound, a reaction with high atom economy would ideally involve the direct combination of the starting materials with no byproducts. Addition reactions, for example, have 100% atom economy. rsc.org In the context of the target molecule, a direct addition of a sulfur nucleophile to a reactive precursor would be highly atom-economical.
Step economy is another important consideration, aiming to reduce the number of synthetic steps, which in turn minimizes resource consumption and waste. rsc.org One-pot reactions, where multiple transformations occur in a single reaction vessel, are a prime example of improving step economy. rsc.org For instance, a one-pot synthesis of 1,2,4-thiadiazoles has been reported using recyclable ionic liquids, demonstrating a clean and efficient approach.
Chemical Reactivity and Mechanistic Investigations of 1 2 Aminoethyl Sulfanyl 4 Bromobenzene
Reactions at the Aromatic Ring
Electrophilic Aromatic Substitution Patterns
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is governed by the directing effects of the bromo and (2-aminoethyl)sulfanyl substituents. msu.edu Substituents can either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. libretexts.orglibretexts.org
Bromo Group: The bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic. libretexts.org However, it is an ortho, para-director because of the resonance effect, where its lone pairs can stabilize the carbocation intermediate (arenium ion) formed during the substitution. libretexts.orglibretexts.orglibretexts.org Since the para position is occupied, electrophilic attack would be directed to the positions ortho to the bromine.
(2-Aminoethyl)sulfanyl Group: The sulfanyl (B85325) group (-S-) is an activating, ortho, para-directing group. libretexts.org The lone pairs on the sulfur atom can be donated into the ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. libretexts.org The primary amino group at the end of the ethyl chain is basic and can be protonated in acidic conditions, which are common for EAS reactions. masterorganicchemistry.com Protonation would convert the group into a deactivating, meta-directing group.
| Substituent | Effect on Reactivity | Directing Effect |
| -Br | Deactivating | ortho, para |
| -S-CH₂CH₂NH₂ | Activating | ortho, para |
Nucleophilic Aromatic Substitution (SNAr) Reactions and Regioselectivity
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For this reaction to occur, the ring is typically activated by strong electron-withdrawing groups. libretexts.orgyoutube.com
In 1-[(2-aminoethyl)sulfanyl]-4-bromobenzene, the bromine atom can serve as a leaving group. youtube.com However, the (2-aminoethyl)sulfanyl group is generally electron-donating, which does not favor a traditional SNAr mechanism that relies on an electron-deficient aromatic ring. libretexts.org
Despite this, SNAr-type reactions can occur under specific conditions, such as through transition metal catalysis. nih.gov In such cases, the reaction often proceeds at the carbon-bromine bond. For instance, palladium- or copper-catalyzed cross-coupling reactions, which are a form of nucleophilic substitution, would target the C-Br bond for functionalization. nih.govorganic-chemistry.org The regioselectivity is high for substitution at the carbon bearing the bromine atom (C4).
Transformations Involving the Aminoethyl Group
Amine Functionalization: Acylation, Alkylation, and Schiff Base Formation
The primary amino group (-NH₂) of the side chain is a versatile site for functionalization.
Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. For example, the reaction with acetyl chloride would yield N-{2-[(4-bromophenyl)sulfanyl]ethyl}acetamide.
Alkylation: The nitrogen atom can be alkylated with alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation) can be controlled by the reaction stoichiometry and conditions.
Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones yields Schiff bases (imines). This reaction typically requires catalysis and removal of water.
Cyclization Reactions and Heterocycle Formation
The presence of both a nucleophilic amine and a sulfur atom allows for the synthesis of various heterocyclic compounds. These reactions are valuable in medicinal chemistry for creating novel molecular scaffolds. For example, derivatives of this compound can be used in multi-step syntheses to form 1,2,4-triazole (B32235) structures through S-alkylation followed by cyclization reactions. mdpi.com
Reactivity of the Sulfanyl Linkage
The sulfur atom in the sulfanyl linkage is also a reactive center.
Oxidation Reactions of the Thioether Group
The sulfur atom in the thioether group of this compound is susceptible to oxidation, a common reaction for organosulfur compounds. This transformation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The specific oxidant and reaction conditions employed determine the final product.
Common oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and periodates can be used for this transformation. The primary amino group present in the molecule may require protection prior to oxidation to prevent side reactions, depending on the chosen oxidant and reaction conditions.
The oxidation process significantly alters the electronic properties of the sulfur atom, converting the neutral thioether into a more polar and electron-withdrawing sulfoxide or sulfone. This change can influence the reactivity of the entire molecule, including the adjacent C-S bond and the aromatic ring.
Table 1: Expected Products from Thioether Oxidation
| Starting Material | Oxidizing Agent | Expected Product |
|---|---|---|
| This compound | Mild Oxidant (e.g., NaIO₄) | 1-Bromo-4-[(2-aminoethyl)sulfinyl]benzene |
This table is illustrative and based on general principles of thioether oxidation.
C-S Bond Activation and Cleavage
The carbon-sulfur (C-S) bond in aryl sulfides, such as the one present in this compound, can be activated and cleaved, typically through the intervention of transition metal complexes. researchgate.net This area of research is significant for both desulfurization processes in industry and for the development of new synthetic methodologies in organic chemistry. researchgate.netacs.org
Transition metals like palladium, nickel, and iron can insert into the C(aryl)-S bond, initiating a sequence of reactions that can lead to cross-coupling or functionalization. acs.orglnpu.edu.cn For this compound, this would primarily involve the cleavage of the bond between the bromophenyl ring and the sulfur atom.
Mechanistic studies on similar aryl sulfides have shown that the cleavage can be influenced by factors such as the nature of the metal catalyst, the ligands employed, and the reaction conditions. acs.org For instance, laser flash photolysis studies on aryl triphenylmethyl sulfide (B99878) radical cations have demonstrated that C–S bond cleavage rates are affected by the electronic nature of the aryl substituents and the polarity of the solvent. acs.org While direct studies on this compound are not prevalent, these general principles suggest that its C-S bond is a reactive site for transition metal-mediated transformations. researchgate.netrsc.org
Catalytic Transformations Involving this compound
The presence of the aryl bromide functional group makes this compound an excellent substrate for a variety of catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of more complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck)
The 4-bromophenyl moiety of the title compound is a key reactive handle for palladium- and nickel-catalyzed cross-coupling reactions.
Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov this compound is an ideal coupling partner for this reaction, where the bromine atom is substituted by an aryl, heteroaryl, or alkyl group from the corresponding boronic acid or ester. The reaction typically requires a base, such as potassium carbonate or cesium carbonate, and is often carried out in solvents like dioxane, toluene, or aqueous mixtures. mdpi.com The thioether and amino functionalities are generally well-tolerated under these conditions, although protection of the amine may be necessary in some cases to improve yields and prevent catalyst inhibition.
Mizoroki-Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com this compound can serve as the aryl halide component, reacting with various alkenes (e.g., acrylates, styrenes) to introduce a vinyl group at the 4-position of the benzene ring. organic-chemistry.org Catalysts such as palladium(II) acetate (B1210297) with phosphine (B1218219) ligands are commonly employed, along with a base like triethylamine. wikipedia.orgnih.govnih.gov The reaction conditions are generally mild enough to be compatible with the other functional groups present in the molecule.
Table 2: Representative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Base | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1-[(2-Aminoethyl)sulfanyl]-4-phenylbenzene |
This table presents hypothetical examples based on established cross-coupling methodologies. mdpi.comorganic-chemistry.org
Organocatalytic Applications
While specific organocatalytic applications of this compound are not extensively documented, its functional groups suggest potential roles in this field. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often providing high stereoselectivity. mdpi.com
The primary amino group could function as a Brønsted base or, more commonly, be converted into an enamine or iminium ion intermediate, which are central to many organocatalytic cycles. mdpi.com Furthermore, the thioether moiety, particularly in combination with the amino group, could act as a bidentate ligand in certain catalytic systems. Chiral thioethers have been successfully employed as catalysts in various asymmetric syntheses. rsc.org Thiourea (B124793) derivatives, which can be formed from the amino group, are prominent bifunctional organocatalysts capable of activating substrates through hydrogen bonding. For instance, thiourea-fused γ-amino alcohols have been used as effective catalysts in asymmetric Mannich reactions. nih.gov The conjugate addition of thiols to activated alkenes is another area where organocatalysts, such as those based on thiourea, have been applied. beilstein-journals.org
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for initiating chemical transformations under mild conditions. This approach uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates.
The functional groups within this compound offer multiple avenues for photoredox-catalyzed reactions:
Aryl Bromide Activation: The C-Br bond can be activated through a photoredox cycle. For example, in dual catalysis systems combining a photoredox catalyst (like an iridium or ruthenium complex) with a nickel catalyst, the aryl bromide can undergo cross-coupling with radical precursors. This has been demonstrated in the thioetherification of aryl bromides, where a thiyl radical, generated via hydrogen atom transfer (HAT) from a thiol, is coupled with the aryl bromide. acs.orgnih.gov
Thioether as a Radical Precursor: While less common than C-Br activation, the thioether itself can participate in photoredox reactions. Protocols for the organophotoredox-catalyzed formation of C(sp³)-S bonds have been developed using redox-active esters and thiosulfonates, highlighting the versatility of sulfur compounds in radical-based synthesis. nih.gov
Thiol-Free Thioether Synthesis: Innovative photoredox methods can even construct thioether linkages without using foul-smelling thiols. For instance, aryl halides have been coupled with alcohols using tetramethylthiourea (B1220291) as a sulfur source under organophotocatalytic conditions, suggesting pathways for modifying or synthesizing analogs of the title compound. nih.gov
Advanced Spectroscopic and Analytical Characterization of 1 2 Aminoethyl Sulfanyl 4 Bromobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The p-disubstituted benzene (B151609) ring will give rise to a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the sulfur atom (H-2, H-6) would be upfield relative to those ortho to the bromine atom in a compound like 1,4-dibromobenzene (B42075) due to the electron-donating nature of sulfur. The ethyl group will produce two triplets, corresponding to the methylene (B1212753) group adjacent to the sulfur (-S-CH₂-) and the methylene group adjacent to the amine (-CH₂-NH₂). The chemical shifts would be influenced by the neighboring heteroatoms. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six unique carbon signals, four for the aromatic ring and two for the ethyl side chain. The carbon attached to the bromine (C-4) is expected to be significantly shielded due to the "heavy atom effect," resulting in an upfield shift compared to what electronegativity alone would predict. researchgate.net The carbon attached to the sulfur (C-1) will also show a characteristic shift. The two aliphatic carbons will be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift tables and data from analogous compounds like bromobenzene (B47551) and (2-bromoethyl)benzene. chemicalbook.comchemicalbook.com
| Atom | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |
| H-2, H-6 | ~7.4 - 7.6 | Doublet | 2H | 130 - 135 |
| H-3, H-5 | ~7.2 - 7.4 | Doublet | 2H | 130 - 135 |
| -S-CH₂- | ~3.0 - 3.3 | Triplet | 2H | ~35 - 40 |
| -CH₂-NH₂ | ~2.8 - 3.1 | Triplet | 2H | ~40 - 45 |
| -NH₂ | Variable (e.g., ~1.5 - 3.0) | Broad Singlet | 2H | N/A |
| C-1 (-S-) | N/A | N/A | N/A | ~135 - 140 |
| C-2, C-6 | N/A | N/A | N/A | 130 - 135 |
| C-3, C-5 | N/A | N/A | N/A | 130 - 135 |
| C-4 (-Br) | N/A | N/A | N/A | ~120 - 125 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular formula of the free base is C₈H₁₀BrNS, with a monoisotopic mass of approximately 230.97 Da. uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be readily identifiable by a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 231 and 233.
Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which would lead to the loss of a CH₂NH₂ radical and formation of a fragment at m/z 185/187.
Cleavage of the C-S bond: Breakage of the bond between the ethyl group and the sulfur atom could result in a [M-C₂H₄N]⁺ fragment.
Loss of the ethylamine (B1201723) side chain: Cleavage of the aryl-S bond would generate a bromophenyl radical and a charged ethylamine sulfide (B99878) fragment, or more likely, a bromothiophenol cation radical at m/z 188/190.
Formation of a tropylium-like ion: Loss of the bromine atom from the molecular ion would yield a fragment at m/z 152.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Predicted values are based on common fragmentation patterns of amines, thioethers, and halogenated aromatic compounds. nist.govnist.gov
| m/z (mass/charge ratio) | Proposed Fragment Identity | Notes |
| 231/233 | [C₈H₁₀BrNS]⁺ (Molecular Ion) | Shows characteristic 1:1 isotopic pattern for Bromine. |
| 201/203 | [M - CH₂NH₂]⁺ | Result of alpha-cleavage at the amine. |
| 188/190 | [C₆H₄BrS]⁺ | Loss of the ethylamine group. |
| 152 | [C₈H₁₀NS]⁺ | Loss of the Bromine atom. |
| 77 | [C₆H₅]⁺ | Phenyl cation, common in aromatic compounds. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit several characteristic absorption bands. The primary amine (R-NH₂) group would show two N-H stretching bands in the region of 3300-3500 cm⁻¹, which are typically sharper than the O-H bands of alcohols. researchgate.netresearchgate.net Aromatic C-H stretching would appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the ethyl group would be observed in the 2850-2960 cm⁻¹ range. researchgate.net The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. A strong absorption band around 820 cm⁻¹ would be characteristic of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The bromobenzene chromophore is expected to show absorption bands characteristic of substituted benzenes. Typically, aromatic compounds display a strong primary band (E-band) below 200 nm and a weaker secondary band (B-band) around 250-290 nm. researchgate.netscience-softcon.de For bromobenzene itself, absorptions are noted in this region. researchgate.net The presence of the sulfur atom acting as an auxochrome (a group that modifies the light-absorbing properties of a chromophore) would be expected to cause a bathochromic (red) shift of the B-band to a longer wavelength compared to unsubstituted benzene.
Table 3: Expected IR and UV-Vis Absorption Maxima for this compound Values are based on established correlation tables and data for analogous compounds. researchgate.netresearchgate.netnist.gov
| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR | N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) |
| IR | Aromatic C-H Stretch | 3010 - 3100 |
| IR | Aliphatic C-H Stretch | 2850 - 2960 |
| IR | N-H Bend (Scissoring) | 1590 - 1650 |
| IR | Aromatic C=C Stretch | 1450 - 1600 |
| IR | C-H Out-of-Plane Bend (p-disubstituted) | 800 - 850 (strong) |
| IR | C-Br Stretch | 500 - 600 |
| UV-Vis | π → π* (B-band) | ~260 - 280 nm |
| UV-Vis | π → π* (E-band) | ~200 - 220 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including exact bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov
Such an analysis would confirm the p-substitution on the benzene ring and reveal the conformation of the aminoethyl-sulfanyl side chain. Importantly, it would elucidate the nature of intermolecular forces, such as hydrogen bonding involving the primary amine (N-H···N or N-H···S interactions) and potential halogen bonding involving the bromine atom, which dictate the crystal packing. The resulting crystal structure data, including unit cell dimensions and space group, would be invaluable for understanding its solid-state properties. mdpi.com
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic methods are essential for separating the compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC): Given its polarity due to the amine group and its UV-active bromophenyl group, reversed-phase HPLC would be the method of choice for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be suitable. nih.gov Detection would be effectively achieved using a UV detector set to a wavelength where the analyte absorbs strongly (e.g., ~265 nm). nih.gov
Gas Chromatography (GC): Due to its relatively high boiling point and the presence of the polar amine group, direct analysis by GC might be challenging without derivatization. Derivatizing the primary amine (e.g., through acylation or silylation) would increase its volatility and reduce peak tailing, allowing for effective separation and analysis, often coupled with a mass spectrometer (GC-MS).
Computational Chemistry and Theoretical Insights into 1 2 Aminoethyl Sulfanyl 4 Bromobenzene
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
There are no specific Density Functional Theory (DFT) studies available for 1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene in the reviewed literature. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. wikipedia.org Such studies would typically provide insights into the molecule's geometry, stability, and reactivity.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
No published data exists detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for this compound. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap generally implies higher reactivity. wikipedia.org Analysis of these frontier molecular orbitals helps in understanding charge transfer within the molecule. biosynth.comnih.gov
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) analysis for this compound has not been documented. MEP maps are valuable for predicting how a molecule will interact with other species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.gov For this molecule, an MEP analysis would likely identify negative potential around the nitrogen and sulfur atoms and the bromine atom's lone pairs, with positive potential near the amino hydrogens.
Reaction Mechanism Elucidation via Transition State Calculations
There are no available studies that elucidate reaction mechanisms involving this compound through transition state calculations. This computational technique is crucial for determining the energy barriers of chemical reactions, thus providing a deep understanding of reaction pathways and kinetics. uni.luresearchgate.net Such calculations could, for example, clarify the mechanisms of its synthesis or its potential reactions with biological targets.
Molecular Dynamics Simulations and Conformational Analysis
No literature could be found on molecular dynamics (MD) simulations or detailed conformational analyses of this compound. MD simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as a solvent or a biological receptor. acs.org Conformational analysis would be essential to understand the spatial arrangements of the flexible ethylamino side chain relative to the bromophenyl ring.
In Silico Prediction of Reactivity and Selectivity
Specific in silico predictions regarding the reactivity and selectivity of this compound are not present in current research. While general principles of reactivity can be inferred from its structure (e.g., nucleophilicity of the amino and thioether groups, potential for aromatic substitution), detailed computational predictions, which often rely on DFT and other methods, are absent.
Ligand-Based and Structure-Based Pharmacophore Modeling
There are no published pharmacophore models, either ligand-based or structure-based, that have been developed using this compound. Pharmacophore modeling is a key technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups required for biological activity. The absence of such models indicates that the compound has likely not been a focus of lead optimization or virtual screening campaigns for specific biological targets.
Molecular Docking Studies for Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (the ligand) interacts with a target receptor. As of the latest literature review, specific molecular docking studies focusing exclusively on this compound have not been extensively reported in publicly accessible research. However, the scientific community has investigated structurally similar compounds containing the 4-bromophenyl moiety. These studies on analogous molecules can provide valuable theoretical insights into the potential receptor interactions of this compound.
Research on derivatives of 4-(4-bromophenyl)-thiazol-2-amine has explored their interactions with various microbial and cancer-related protein targets. nih.govresearchgate.netnih.gov These studies offer a glimpse into how the brominated phenyl ring contributes to molecular recognition. For instance, in a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking was used to investigate their antimicrobial and anticancer activities. nih.govresearchgate.net The docking simulations revealed good binding affinities of these compounds within the active sites of proteins like Staphylococcus aureus DNA gyrase (PDB ID: 1JIJ), Candida albicans lanosterol (B1674476) 14-alpha demethylase (PDB ID: 4WMZ), and human estrogen receptor alpha (PDB ID: 3ERT). nih.gov
Similarly, computational analyses have been performed on other molecules incorporating a 4-bromophenyl group to predict their therapeutic potential. For example, the molecular docking of 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole was studied against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. dergipark.org.tr These theoretical studies help in predicting the binding energies and conformations of the ligand within the enzyme's active site. dergipark.org.tr
The following tables summarize the findings from molecular docking studies on compounds structurally related to this compound.
Table 1: Molecular Docking Data for 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | S. aureus DNA gyrase (1JIJ) | -8.7 | Not specified |
| 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine | S. aureus DNA gyrase (1JIJ) | -8.6 | Not specified |
| N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | C. albicans lanosterol 14-alpha demethylase (4WMZ) | -9.6 | Not specified |
| 1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-ol | Human estrogen receptor alpha (3ERT) | -10.1 | Not specified |
Data sourced from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives. nih.govresearchgate.net
Table 2: Molecular Docking Data for 4-(2-(4-Bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole
| Compound | Target Enzyme (PDB ID) | Binding Energy (kcal/mol) |
| 4-(2-(4-Bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole | Acetylcholinesterase (AChE) | Not specified |
| 4-(2-(4-Bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole | Butyrylcholinesterase (BChE) | Not specified |
This table is based on a study that performed molecular docking analysis on the specified pyrazole (B372694) derivative. dergipark.org.tr
While the data on these analogous compounds is informative, the unique structural features of this compound, particularly the flexible aminoethyl-sulfanyl side chain, would undoubtedly play a crucial role in its binding to a receptor. The primary amine group can act as a hydrogen bond donor and acceptor, and it could also be protonated at physiological pH, allowing for ionic interactions. The thioether linkage introduces a flexible, lipophilic component to the molecule.
A theoretical molecular docking study of this compound would involve:
Selection of a Target Receptor: Based on the structural similarity to known pharmacologically active classes of compounds, a relevant biological target would be chosen.
Ligand and Receptor Preparation: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target receptor would be obtained from a protein data bank, and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the receptor's active site and to calculate the binding affinity.
Analysis of Results: The resulting poses would be analyzed to identify the most stable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.
Such a study would provide valuable hypotheses about the potential biological targets and mechanism of action of this compound, guiding future experimental research.
Applications in Medicinal Chemistry and Biological Sciences
Design and Synthesis of Derivatives for Biological Evaluation
The strategic design and synthesis of derivatives of 1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene are pivotal for exploring its therapeutic potential. monash.edunih.gov Chemists employ various synthetic methodologies to modify its core structure, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. These modifications typically target the aminoethyl moiety, the bromobenzene (B47551) ring, or involve the construction of new heterocyclic systems.
Another strategy focuses on the alkylation of the amine, leading to secondary or tertiary amines. This can be achieved through reactions with alkyl halides or reductive amination with aldehydes and ketones. Such changes can impact the basicity of the nitrogen atom and introduce steric bulk, which can fine-tune the compound's selectivity for a particular receptor or enzyme.
In some instances, the entire aminoethyl chain is replaced or incorporated into a larger cyclic structure. For example, derivatives have been synthesized where the ethylamine (B1201723) is part of a piperazine (B1678402) or other nitrogen-containing heterocycle. These modifications can significantly alter the conformational flexibility of the molecule and introduce new interaction points with biological macromolecules. researchgate.net
The bromine atom on the phenyl ring is a key functional group for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the introduction of a wide variety of aryl and heteroaryl groups by reacting the bromobenzene derivative with a boronic acid or ester in the presence of a palladium catalyst. nih.gov This strategy is instrumental in creating bi-aryl structures, which are common motifs in biologically active compounds.
The Buchwald-Hartwig amination is another powerful tool used to replace the bromine atom with a range of primary or secondary amines, leading to the formation of N-aryl derivatives. nih.gov Similarly, the Sonogashira coupling can be employed to introduce alkyne groups, providing a gateway to further chemical transformations. These reactions significantly expand the chemical space accessible from the this compound scaffold.
Furthermore, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although this is generally less common for aryl bromides unless activated by strongly electron-withdrawing groups. The inherent reactivity of the C-Br bond makes it a versatile handle for constructing a diverse library of analogues for biological testing. researchgate.net
Heterocyclic annulation involves the construction of a new ring system fused to the existing bromobenzene ring. This approach can lead to the formation of complex polycyclic structures with distinct pharmacological profiles. One common strategy involves an intramolecular cyclization reaction where the aminoethyl side chain participates in the formation of a new ring.
For example, derivatives of this compound can be designed to undergo cyclization to form benzothiazines or other sulfur and nitrogen-containing heterocycles. These annulation reactions can be promoted by various reagents and conditions, leading to a diverse range of fused heterocyclic systems. The resulting compounds often have rigidified conformations, which can lead to higher binding affinities and selectivities for their biological targets.
Another approach involves multi-component reactions where the this compound scaffold acts as one of the building blocks in the construction of a more complex heterocyclic system. rsc.orgresearchgate.net These strategies allow for the rapid assembly of diverse molecular architectures, which are then screened for their biological activities.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. monash.edunih.gov By systematically modifying the structure of this compound and evaluating the biological effects of these changes, researchers can identify the key molecular features responsible for its pharmacological properties.
The nature, size, and position of substituents on the this compound scaffold can have a profound impact on biological potency. For instance, the introduction of different groups on the bromobenzene ring can modulate the electronic properties and lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with its target.
Studies have shown that the presence and position of halogen atoms, like the bromine in the parent compound, can significantly influence activity. eurochlor.orgnih.gov In some cases, replacing bromine with other halogens, such as chlorine or fluorine, or introducing additional substituents, can lead to enhanced potency. eurochlor.org The electronic nature of the substituent is also critical; electron-withdrawing groups may have a different effect on activity compared to electron-donating groups.
Table 1: Illustrative SAR Data for Hypothetical Analogues
| Compound ID | R1 (on Bromobenzene) | R2 (on Aminoethyl) | Biological Activity (IC50, µM) |
| 1 | H | H | 10.5 |
| 2 | 4-Cl | H | 5.2 |
| 3 | 4-OCH3 | H | 15.8 |
| 4 | H | CH3 | 8.1 |
| 5 | H | Benzoyl | 25.4 |
| 6 | 4-Cl | CH3 | 2.3 |
This table is for illustrative purposes and does not represent actual experimental data.
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The flexible aminoethyl chain in this compound allows it to adopt multiple conformations. Understanding the preferred bioactive conformation is a key aspect of SAR studies.
A pharmacophore is a model that describes the essential three-dimensional features of a molecule that are required for its biological activity. For analogues of this compound, the pharmacophore model might include features such as a hydrogen bond donor (the amino group), a hydrophobic region (the bromobenzene ring), and specific spatial relationships between these features.
By synthesizing and testing conformationally restricted analogues, researchers can probe the importance of different conformations. For example, incorporating the aminoethyl chain into a rigid ring system can lock the molecule into a specific shape, and the resulting biological activity can provide insights into the bioactive conformation. Computational modeling techniques are often used in conjunction with experimental data to develop and refine pharmacophore models, which can then be used to design new compounds with improved properties.
Investigation of Biological Activities
The therapeutic potential of a compound is often unveiled through a systematic investigation of its biological activities. For derivatives related to this compound, research has spanned antimicrobial, anticancer, and enzyme-inhibiting properties, revealing how the interplay of the bromophenyl, aminophenyl, and thioether motifs contributes to their biological profiles.
Antimicrobial and Antifungal Evaluations
The search for new antimicrobial and antifungal agents is critical in the face of growing resistance. Derivatives containing bromophenyl, thiazole (B1198619), and triazole moieties have been a focus of such research.
Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have identified compounds with promising antimicrobial activity. nih.gov Similarly, novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated, with some compounds showing antimicrobial effects comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov The antimicrobial activity of thioethers derived from 2-amino-5-mercapto-1,3,4-thiadiazole has been shown to depend on the substitution at the mercapto group, with the introduction of a 1-arylethanone moiety improving activity. nih.gov
In the realm of antifungal research, various derivatives have shown notable efficacy. A series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides produced several compounds with good antifungal activity against Candida species. researchgate.netajprd.comsemanticscholar.org Likewise, studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates revealed that several compounds exhibited moderate to high antifungal effects, particularly against Candida albicans. zsmu.edu.ua The antimicrobial effect in some 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles was found to increase with the length of the carbon radical at the thioether position. zsmu.edu.ua
| Compound Class | Test Organism | Activity/Measurement | Reference |
|---|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Bacterial and Fungal Species | Promising antimicrobial activity | nih.gov |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Bacteria and Fungi | Activity comparable to Norfloxacin and Fluconazole | nih.gov |
| N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides | Candida species | Good anti-fungal activity (MICs 8-16µg/mL for some) | researchgate.netajprd.comsemanticscholar.org |
| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | Candida albicans | Moderate to high antifungal effect | zsmu.edu.ua |
| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Bacteria and Fungi | Most active in its series | zsmu.edu.ua |
Anticancer Activity Profiling
The structural motifs present in this compound are also found in various compounds investigated for their anticancer properties. The bromophenyl group, in particular, is a common feature in many antiproliferative agents.
A series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were screened against the MCF7 breast cancer cell line, with some compounds identified as being the most active. nih.gov Further studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives also revealed compounds with good anticancer potential against the same cell line, with one derivative showing an IC50 value of 10.5 µM. nih.gov Another study synthesized novel 2,4-disubstituted thiazoles, where a 4-(4-bromophenyl) derivative demonstrated notable cytotoxicity against the A549 cancer cell line. researchgate.net
Bromophenol hybrids have also been explored as potential anticancer agents. A series of these compounds featuring N-containing heterocyclic moieties exhibited significant inhibitory activity against a panel of five human cancer cell lines, including A549 (lung), Bel7402 (liver), HepG2 (liver), HCT116 (colon), and Caco2 (colon). nih.gov
| Compound Class/Name | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino) acetamide (B32628) (d6) | MCF7 (Breast) | 38.0 µM | nih.gov |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino) acetamide (d7) | MCF7 (Breast) | 40.6 µM | nih.gov |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast) | 10.5 µM | nih.gov |
| Bromophenol hybrid (17a) | A549 (Lung) | Significant inhibitory activity | nih.gov |
| 2-[2-[4-Hydroxy-3-bromobenzylidene]hydrazinyl]-thiazole-4[5H]-one (4b) | MCF-7 (Breast) | 31.5 ± 1.91 µM | mdpi.com |
| 2-[2-[4-Hydroxy-3-bromobenzylidene]hydrazinyl]-thiazole-4[5H]-one (4b) | HepG2 (Liver) | 51.7 ± 3.13 µM | mdpi.com |
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Collagenase)
The ability of a compound to inhibit specific enzymes is a key mechanism for therapeutic intervention. Derivatives containing bromophenol and thioether/thiol functionalities have been evaluated as inhibitors of enzymes like carbonic anhydrase and collagenase.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing enzymes crucial for pH regulation. taylorandfrancis.com Bromophenol derivatives have been synthesized and tested for their inhibitory activity against human (h) CA isoforms. One study reported novel bromophenol derivatives with strong inhibitory activity against hCA I, with Kᵢ values in the range of 13.7-32.7 µM. nih.gov Another investigation into bromophenols with sulfur-containing moieties found Kᵢ values against hCA I and hCA II in the nanomolar range (53.75–234.68 nM for hCA I and 42.84–200.54 nM for hCA II). nih.gov Furthermore, a series of diaryl methane (B114726) bromophenols showed potent inhibition, with Kᵢ values ranging from 2.53 to 25.67 nM against hCA I and 1.63 to 15.05 nM against hCA II. mdpi.com
Collagenase Inhibition: Collagenases are metalloproteinases that break down collagen, and their inhibition is relevant in conditions involving tissue degradation. nih.gov Research has shown that sulfur-based compounds, particularly those with sulfhydryl (thiol) groups, can act as potent collagenase inhibitors. Thiol-containing peptide analogues were found to inhibit collagenase with 50% inhibition occurring at concentrations in the low micromolar range (1-4 µM for the best inhibitor). nih.gov These studies highlight that the sulfur-containing functional groups can interact with the zinc ion in the enzyme's active site, which is a common mechanism for metalloproteinase inhibitors. nih.gov
| Compound Class | Enzyme Target | Inhibition Value (Kᵢ / IC50) | Reference |
|---|---|---|---|
| Synthetic Bromophenol Derivatives | hCA I | Kᵢ: 13.7-32.7 µM | nih.gov |
| Synthetic Bromophenol Derivatives | hCA II | Kᵢ: 0.65-1.26 mM | nih.gov |
| Sulfur-containing Bromophenols | hCA I | Kᵢ: 53.75–234.68 nM | nih.gov |
| Sulfur-containing Bromophenols | hCA II | Kᵢ: 42.84–200.54 nM | nih.gov |
| Diaryl Methane Bromophenols | hCA I | Kᵢ: 2.53–25.67 nM | mdpi.com |
| Diaryl Methane Bromophenols | hCA II | Kᵢ: 1.63–15.05 nM | mdpi.com |
| Thiol-containing Peptides | Collagenase | IC50: 1-4 µM | nih.gov |
Receptor Binding Affinity Studies
While direct receptor binding studies for this compound are unavailable, research on related structures provides insights into how such molecules interact with biological targets. The affinity of a ligand for a receptor is governed by its structural and chemical properties.
Thioether linkages are frequently used in the design of peptide and peptidomimetic ligands to enhance stability and conformational rigidity, which can lead to high binding affinity. nih.govresearchgate.net For example, thioether-cyclized peptides have been developed as high-affinity ligands for various protein domains, such as the Grb2-SH2 domain, with dissociation constants (Kd) in the low micromolar range. nih.gov The hydrophobicity and the ability of the thioether to form specific van der Waals interactions contribute significantly to the binding energy.
Furthermore, the presence of heteroatoms like sulfur and nitrogen, as found in the subject compound, can enhance the chelating ability and affinity for metal-dependent biological targets. acs.org The planar structure of aromatic rings, such as the bromophenyl group, can also contribute to ligand-receptor binding. researchgate.net
Mechanistic Studies of Biological Action
Understanding the mechanism through which a compound exerts its biological effects is fundamental for its development as a therapeutic agent. This involves identifying the specific cellular pathways it modulates.
Cellular Pathway Modulation
Research into compounds structurally related to this compound has revealed modulation of several key cellular pathways, particularly in the context of cancer.
One study on bromophenol hybrids found that a promising anticancer compound induced apoptosis (programmed cell death) in A549 lung cancer cells through a pathway mediated by reactive oxygen species (ROS). nih.gov The compound caused the cell cycle to arrest in the G0/G1 phase, suppressed the anti-apoptotic protein Bcl-2, and activated caspase-3 and PARP, which are key executioners of apoptosis. nih.gov
Other natural product derivatives are known to modulate multiple signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth, invasion, and survival. nih.govmdpi.com For instance, transforming growth factor-beta (TGF-β) is a known activator of the SMAD-dependent pathway and SMAD-independent pathways like MAPK and PI3K/AKT, which drive the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. mdpi.com The ability of synthetic compounds to interfere with these pathways is a major focus of anticancer drug discovery. For example, a novel thiazole derivative was found to induce cell cycle arrest at the G1/S phase and increase apoptosis in MCF-7 cancer cells. researchgate.net
Interaction with Biomolecular Targets
The specific biomolecular targets of This compound are not extensively documented in publicly available literature. However, the structural motifs present in the compound, namely the 4-bromophenyl group and the aminoethyl-sulfanyl side chain, are found in various biologically active molecules, suggesting potential interactions with a range of protein targets.
The 4-bromophenyl moiety is a common feature in ligands designed to interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, a non-covalent interaction that has gained recognition in medicinal chemistry for its potential to enhance binding affinity and selectivity. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov Molecular docking studies of these derivatives have suggested potential interactions with the binding sites of microbial and cancer-related proteins. nih.gov
Furthermore, the aminoethyl side chain can participate in hydrogen bonding and electrostatic interactions with amino acid residues such as aspartate and glutamate (B1630785) within a protein's active site. This functional group is a common feature in many neurotransmitter analogs and other bioactive compounds, indicating that This compound could potentially interact with receptors or enzymes that recognize such moieties.
Research on structurally related compounds provides insights into potential target classes. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share the 4-bromophenyl core, have been investigated for their antimicrobial properties. mdpi.com The biological activity of these analogs suggests that the 4-bromophenyl group can serve as a key pharmacophoric element for interaction with microbial targets. mdpi.com
To elucidate the specific biomolecular targets of This compound , a comprehensive approach involving affinity chromatography, yeast two-hybrid screening, or computational target prediction would be necessary.
Integration of In Silico and Experimental Approaches in Drug Discovery
The discovery and development of novel therapeutic agents increasingly rely on the synergy between computational (in silico) and experimental methods. This integrated approach is particularly valuable for exploring the therapeutic potential of compounds like This compound .
Virtual Screening for Novel Bioactive Compounds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. While no specific virtual screening campaigns centered on This compound have been reported, its structure lends itself to such an approach.
A typical virtual screening workflow involving a compound like This compound would entail:
Target Identification: Selecting a biologically relevant target that is implicated in a disease of interest. Given the structural features of the compound, potential targets could include kinases, G-protein coupled receptors (GPCRs), or microbial enzymes.
Library Preparation: Creating a virtual library of compounds that includes This compound and its virtual derivatives. These derivatives can be generated by computationally modifying the parent structure to explore a wider chemical space.
Molecular Docking: Using docking software to predict the binding mode and affinity of the compounds in the library to the three-dimensional structure of the target protein. This process helps to prioritize compounds for experimental testing.
For example, in the development of 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking was used to predict their binding interactions with target proteins, which guided the selection of compounds for synthesis and biological evaluation. nih.gov A similar strategy could be employed to identify potential biological activities for This compound .
Table 1: Example of a Virtual Screening Hit List for a Hypothetical Kinase Target
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 1 | This compound | -8.5 | H-bond with Asp145, Halogen bond with Leu83 |
| 2 | Analog with -Cl instead of -Br | -8.2 | H-bond with Asp145 |
| 3 | Analog with a methyl group on the amine | -7.9 | Hydrophobic interaction with Val91 |
Note: This table is illustrative and based on a hypothetical screening.
Hit-to-Lead Optimization Strategies
Once a "hit" compound, such as This compound , is identified from a screening campaign, the next phase in drug discovery is hit-to-lead optimization. The goal of this phase is to chemically modify the hit to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound.
This process is typically guided by Structure-Activity Relationship (SAR) studies, where the biological activity of a series of related compounds is systematically evaluated. For instance, SAR studies on derivatives of other compounds have shown how modifications to the aromatic ring or side chains can significantly impact biological activity. researchgate.net
For This compound , a hit-to-lead optimization campaign might involve:
Modification of the Bromophenyl Ring: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or small alkyl groups to probe the effect on binding affinity and selectivity.
Alteration of the Sulfanyl (B85325) Linker: Investigating the impact of replacing the sulfur atom with an oxygen or a methylene (B1212753) group.
Derivatization of the Amino Group: Introducing various substituents on the primary amine to explore additional interactions with the target and to modulate physicochemical properties.
The newly synthesized analogs would then be subjected to a battery of in vitro and in vivo assays to assess their improved properties.
Table 2: Illustrative Hit-to-Lead Optimization Data for a Hypothetical Target
| Compound | R1 | R2 | IC₅₀ (µM) |
| 1 | Br | H | 10.2 |
| 1a | Cl | H | 15.8 |
| 1b | Br | CH₃ | 5.1 |
| 1c | Br | C(=O)CH₃ | 25.4 |
Note: This table is illustrative and represents a hypothetical optimization campaign.
By integrating computational predictions with empirical testing, the drug discovery process can be significantly accelerated, allowing for the efficient development of promising new therapeutic agents.
Potential Applications Beyond Traditional Medicinal Chemistry
Material Science and Polymer Chemistry Applications
The compound 1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene and its derivatives are recognized as material building blocks and organic monomers. bldpharm.com Its structure is particularly suited for the synthesis of advanced functional polymers through several modern polymerization techniques. The presence of both an amino group and a bromine atom on the same molecule allows it to be used as a monomer, an initiator, or a functionalizing agent.
Detailed Research Findings:
The primary amine group offers a reactive site for step-growth polymerization, such as the formation of polyamides, polyimides, or polyureas. Conversely, the aryl bromide can serve as an initiation site for controlled radical polymerization methods. Techniques like Atom Transfer Radical Polymerization (ATRP) utilize a halide initiator, often a bromine compound, to synthesize polymers with well-defined architectures and low polydispersity. cmu.edu The product of an ATRP reaction retains a bromine atom at the chain end, which allows for further functionalization through nucleophilic substitution reactions. cmu.edu
This dual functionality positions this compound as a candidate for creating complex polymer structures. nih.gov For instance, it could be incorporated into block copolymers, which are known to act as compatibilizers in polymer blends by reducing interfacial tension and improving morphological stability. cmu.edu Furthermore, the sulfur-containing linkage introduces the potential for creating polymers with specific refractive or electronic properties. The synthesis of polysulfates using sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry highlights the growing interest in incorporating sulfur-based linkages into polymer backbones to achieve unique material properties. nih.gov
Table 1: Potential Polymerization Applications
| Polymerization Method | Role of this compound | Relevant Functional Group(s) | Potential Polymer Product |
|---|---|---|---|
| Step-Growth Polymerization | Monomer | Amino (-NH₂) | Polyamides, Polyureas, Polyimides |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | Aryl Bromide (-Br) | Functional Polystyrenes, Polyacrylates |
| Post-Polymerization Functionalization | Functionalizing Agent | Amino (-NH₂) or Aryl Bromide (-Br) | End-capped or side-chain functionalized polymers |
| Ring-Opening Metathesis Polymerization (ROMP) | Functional Monomer (after modification) | Amino (-NH₂) for derivatization | Biologically relevant block copolymers kent.ac.uk |
Ligand Design in Coordination Chemistry
The molecular structure of this compound contains both sulfur and nitrogen atoms, which are effective donor atoms for coordinating with metal ions. This makes it a promising candidate for use as a bidentate ligand in coordination chemistry. The ethylamine (B1201723) moiety provides a nitrogen donor, while the sulfanyl (B85325) group provides a sulfur donor, allowing the molecule to form a stable five-membered chelate ring with a central metal atom.
Detailed Research Findings:
The synthesis of metal complexes often involves the reaction of a ligand with a metal salt in an appropriate solvent. researchgate.net Ligands containing multiple donor atoms, known as polydentate ligands, are of particular interest because they form more stable complexes compared to monodentate ligands. The combination of a soft donor like sulfur with a borderline donor like the amino nitrogen allows this ligand to coordinate with a variety of transition metals.
Research into coordination compounds shows that ligands with nitrogen and other heteroatoms can form stable complexes with divalent metals such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netresearchgate.net The resulting coordination compounds can exhibit interesting magnetic, electronic, and structural properties. researchgate.net The specific geometry and properties of the complex formed with this compound would depend on the metal ion, its oxidation state, and the reaction conditions. The presence of the bromo-substituent on the phenyl ring could also influence the electronic properties of the ligand and, consequently, the resulting metal complex.
Table 2: Ligand and Coordination Properties
| Feature | Description |
|---|---|
| Donor Atoms | Nitrogen (from amino group), Sulfur (from sulfanyl group) |
| Potential Denticity | Bidentate (N,S-donor) |
| Chelate Ring Size | 5-membered ring |
| Potential Coordinating Metals | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) researchgate.netresearchgate.net |
| Potential Complex Geometry | Octahedral, Tetrahedral, Square Planar |
Agrochemical and Environmental Applications
The structural motifs present in this compound—specifically the brominated aromatic ring—are found in various classes of agrochemicals. Brominated compounds are used as pesticides and flame retardants. nih.gov However, the application of such compounds necessitates a thorough understanding of their environmental fate and transport to assess potential risks.
Detailed Research Findings:
The environmental behavior of brominated organic compounds is a subject of significant research. Studies on emerging pollutants like 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH) investigate their transformation pathways in the atmosphere, often initiated by reactions with hydroxyl radicals. nih.gov These transformations can lead to a variety of products with differing levels of toxicity and persistence. nih.gov
Table 3: Predicted Environmental Fate Parameters (Based on a Related Compound)
| Environmental Parameter | Predicted Value* | Significance |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | 427 L/kg epa.gov | Indicates moderate potential for adsorption to soil and sediment. |
| Biodegradation Half-Life | 11.0 days epa.gov | Suggests the compound may persist in the environment for a moderate duration. |
| Bioconcentration Factor | 9.72 L/kg epa.gov | Suggests a low potential for accumulation in aquatic organisms. |
| Atmospheric Hydroxylation Rate | 7.24e-12 cm³/molecule·sec epa.gov | Relates to the speed of degradation in the atmosphere. |
Note: Values are for the related compound 1-(4-Bromobenzene-1-sulfonyl)azetidine and serve as an estimation only. epa.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of aryl sulfides often involves transition-metal-catalyzed cross-coupling reactions, which may use harsh conditions or expensive, toxic reagents. taylorandfrancis.com The future of synthesizing 1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene and its derivatives lies in developing greener, more sustainable methodologies. Research is shifting towards metal-free C-S bond formation, the use of environmentally benign solvents, and novel sulfur sources to improve the ecological footprint of the synthesis process.
Key areas of development include:
Metal-Free C-H Sulfenylation: A promising approach involves the direct sulfenylation of electron-rich arenes using N-(arylthio)succinimides in the presence of an acid like TFA at room temperature. acs.org This method avoids metal catalysts entirely, offering a highly regioselective and efficient route. acs.org
Use of Sustainable Solvents: Water is being explored as an environment-friendly solvent for C-S bond formation. organic-chemistry.org For instance, copper-catalyzed coupling of aryl iodides with dimethyl disulfide has been successfully performed in water, tolerating a range of functional groups. organic-chemistry.org
Novel Sulfur Surrogates: To circumvent the use of volatile and malodorous thiols, odorless and stable sulfur-transfer reagents are gaining traction. taylorandfrancis.com Thiourea (B124793), an inexpensive and widely available industrial chemical, is a notable example that can be used for the one-pot synthesis of thioethers from organic halides. taylorandfrancis.com
Decarbonylative Thioetherification: An innovative strategy involves the nickel-catalyzed aryl exchange between 2-pyridyl sulfides and aromatic esters. nih.gov This method circumvents the need for aryl halides and introduces new possibilities for creating C-S bonds through a decarbonylative process. nih.gov
| Strategy | Key Features | Advantages | Potential Application for Target Compound | Reference |
|---|---|---|---|---|
| Metal-Free C-H Sulfenylation | Uses N-(alkylthio)succinimides and TFA. | Avoids metal catalysts, high regioselectivity, room temperature conditions. | Direct sulfenylation of bromobenzene (B47551) derivatives. | acs.org |
| Microwave-Promoted Synthesis in Water | Copper(II) oxide catalyst with 1,10-phenanthroline (B135089) ligand. | Uses water as a green solvent, short reaction times. | Coupling of 4-bromothiophenol (B107966) with a protected 2-bromoethylamine. | organic-chemistry.org |
| Use of Thiourea as Sulfur Source | One-pot reaction of organic halides with thiourea. | Odorless, stable, and inexpensive sulfur source. | Reaction of 4-bromochlorobenzene with thiourea followed by alkylation. | taylorandfrancis.com |
| Decarbonylative Aryl Exchange | Nickel-catalyzed reaction using 2-pyridyl sulfides as the sulfur donor. | Avoids the use of thiols and aryl halides, offers novel disconnections. | Coupling an aminoethyl-substituted 2-pyridyl sulfide (B99878) with a brominated aromatic ester. | nih.gov |
Exploration of Undiscovered Reactivity Pathways
The this compound molecule contains multiple reactive sites—the thioether, the primary amine, and the aryl bromide—offering rich chemistry to be explored. Future research will likely focus on uncovering novel transformations and reactivities that go beyond standard functional group manipulations.
Thioether Oxidation: The thioether moiety is susceptible to oxidation, typically forming sulfoxides and sulfones. masterorganicchemistry.com While oxidation by hydrogen peroxide is generally slow, reactions with other reactive oxygen species (ROS) like hypochlorite (B82951) can be extremely fast. acs.org A kinetic analysis of the thioether group's oxidation can be tuned for specific applications, such as designing ROS-sensitive drug delivery systems. acs.org
C-S Bond Activation: While C-S bonds are generally stable, recent advances in catalysis have enabled their cleavage and functionalization. nih.gov Nickel catalysts, for example, have been shown to mediate aryl exchange reactions by cleaving and forming aryl-S bonds. nih.gov Exploring this reactivity with the target compound could lead to novel "shuffling" reactions, where the 4-bromophenyl group is exchanged for other aryl fragments, rapidly diversifying the molecular structure.
Multicomponent Reactions: The presence of both an amine and a thioether offers opportunities for complex multicomponent reactions. For example, a three-component reaction between isocyanides, thiols, and elemental sulfur has been developed for the synthesis of dithiocarbamates. beilstein-journals.org Designing novel one-pot reactions that engage the amine and/or thioether functionalities could lead to the rapid assembly of complex heterocyclic structures.
| Reactive Site | Pathway | Description | Potential Outcome | Reference |
|---|---|---|---|---|
| Thioether | Controlled Oxidation | Selective oxidation to sulfoxide (B87167) or sulfone using specific reactive oxygen species (ROS). | Development of ROS-responsive materials or prodrugs. | masterorganicchemistry.comacs.org |
| C-S Bond | Catalytic Aryl Exchange | Nickel-catalyzed cleavage of the aryl-sulfur bond and exchange with other aryl groups. | Rapid diversification of the aryl sulfide scaffold. | nih.gov |
| Amine/Thioether | Multicomponent Reactions | Simultaneous reaction involving the amine, thioether, and other reactants in a one-pot synthesis. | Efficient synthesis of complex, high-value molecules and heterocycles. | beilstein-journals.org |
| Aryl Bromide | Palladium-Catalyzed Coupling | Using the C-Br bond as a handle for cross-coupling reactions like Suzuki or Buchwald-Hartwig. | Introduction of diverse functional groups at the para-position. | wikipedia.org |
Advanced Computational Modeling for Predictive Design
Computational chemistry is a powerful tool for accelerating the design and optimization of molecules by predicting their properties before synthesis. alliedacademies.orgjstar-research.com For this compound and its derivatives, computational modeling can provide deep insights into structure-property relationships, guiding the development of new compounds with desired characteristics.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict biological activity or physicochemical properties based on molecular descriptors. nih.gov For a library of derivatives, these models can forecast behavior, helping to prioritize which compounds to synthesize. nih.gov
Reaction Mechanism and Reactivity: Computational methods can elucidate reaction mechanisms, predict activation energies, and rationalize experimental observations. jstar-research.com This is particularly useful for understanding and optimizing the novel synthetic routes and reactivity pathways discussed previously.
Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can predict the binding mode and affinity of derivatives. alliedacademies.org This allows for the virtual screening of large libraries of related compounds to identify potential hits for drug discovery campaigns. alliedacademies.orgnih.gov
| Computational Method | Application | Predicted Properties/Insights | Reference |
|---|---|---|---|
| Molecular Docking | Structure-Based Drug Design | Binding affinity, preferred orientation in a protein's active site. | alliedacademies.orgnih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Ligand-Based Drug Design | Predicts biological activity based on the properties of known active ligands. | nih.gov |
| Density Functional Theory (DFT) | Reactivity and Spectroscopic Prediction | Electronic properties (charge distribution, molecular orbitals), reaction energies, spectroscopic data (NMR, IR). | jstar-research.com |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Analyzes the dynamic behavior of the molecule and its interactions with its environment (e.g., a protein or solvent). | alliedacademies.org |
Expansion of Biological Target Repertoire
While traditional drug discovery has focused heavily on enzymes and receptors, new classes of "undruggable" targets are now being successfully modulated by small molecules. vkeybio.com The chemical functionalities of this compound make it an attractive starting point for designing ligands for these emerging target classes.
RNA-Targeting Small Molecules (RTSMs): RNA molecules adopt complex three-dimensional structures that can be targeted by small molecules. nih.govalacrita.com Given that the majority of the human genome is transcribed into non-coding RNA, this represents a vast and largely untapped area for therapeutic intervention. nih.gov Derivatives of the title compound could be designed to bind to specific RNA structures, such as loops or junctions, thereby modulating gene expression. nih.govalacrita.com
Protein-Protein Interaction (PPI) Modulators: Many disease processes are driven by interactions between proteins. vkeybio.com While challenging to target, small molecules are gaining traction as PPI modulators due to advantages like better tissue penetration and oral bioavailability compared to larger biologics. vkeybio.com The flexible thioether linker and functional handles of the lead compound could be elaborated to create molecules that disrupt or stabilize key PPIs.
Targeted Covalent Inhibitors (TCIs): The aryl bromide moiety can be functionalized to include a reactive "warhead" that forms a covalent bond with a target protein. This approach has proven successful for difficult-to-drug targets like KRAS. vkeybio.com
Emerging Kinase and Signaling Targets: Small molecule inhibitors continue to be developed for various kinases involved in cancer and inflammatory diseases, such as non-receptor tyrosine kinases (e.g., Src, JAKs) and serine/threonine kinases. oatext.com The scaffold could serve as a foundation for developing novel kinase inhibitors.
| Target Class | Therapeutic Principle | Relevance to this compound | Reference |
|---|---|---|---|
| RNA | Bind to structured RNA to modulate its function (e.g., splicing, translation). | The molecule's fragments can be optimized to recognize specific RNA folds. | nih.govalacrita.com |
| Protein-Protein Interactions (PPIs) | Disrupt or stabilize the interface between two or more proteins. | The scaffold can be elaborated to present functional groups that mimic key binding epitopes. | vkeybio.com |
| "Undruggable" Enzymes (e.g., KRAS) | Utilize targeted covalent inhibition to achieve high potency and duration of action. | The aryl bromide can be replaced with a covalent warhead. | vkeybio.com |
| Non-Receptor Tyrosine Kinases | Inhibit intracellular signaling pathways often deregulated in cancer. | The scaffold is a common starting point for kinase inhibitor design. | oatext.com |
Integration with Artificial Intelligence for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify novel targets, design new molecules, and predict clinical success. nih.govnih.gov Integrating AI into the research pipeline for this compound can dramatically accelerate the discovery of new applications.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. youtube.comspringernature.com By training on libraries of known active compounds, these models can propose novel derivatives of the title compound that are optimized for activity against a specific biological target. springernature.com
Target Identification: AI platforms can analyze biological data to identify and validate novel drug targets associated with a disease. nih.gov This can help direct the development of derivatives towards the most promising therapeutic areas.
Predictive Analytics: AI can predict a wide range of properties, including ADMET (absorption, distribution, metabolism, excretion, toxicity), pharmacokinetics, and potential off-target effects, helping to de-risk candidates early in the discovery process. nih.gov This accelerates the optimization of lead molecules and reduces the likelihood of late-stage failures. nih.govnih.gov Some AI-driven approaches have been shown to shorten the timeline from target discovery to Phase 1 trials significantly. springernature.com
| AI Application | Function | Impact on Research | Reference |
|---|---|---|---|
| Generative Models | Designs novel molecules with optimized properties (de novo design). | Creates new, patentable chemical entities with higher predicted success rates. | youtube.comspringernature.com |
| Machine Learning for Target ID | Analyzes 'omics' data to identify novel biological targets for a disease. | Focuses research efforts on the most relevant and impactful targets. | nih.gov |
| Predictive Modeling | Forecasts ADMET properties, pharmacokinetics, and potential toxicity. | Reduces costly late-stage failures by optimizing for drug-like properties early. | nih.govnih.gov |
| Data Mining & Analysis | Scans vast scientific literature and databases to uncover hidden connections. | Accelerates hypothesis generation and experimental design. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Key Routes : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, photochemical methods using EBX (Ethynyl BenziodoXolone) reagents under blue-light irradiation in degassed CH₂Cl₂ with catalysts like 4CzIPN (5 mol%) yield derivatives (e.g., 45% yield for a brominated analog) .
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., CH₂Cl₂) to stabilize intermediates.
- Catalysts : Organocatalysts or transition-metal complexes improve regioselectivity.
- Purification : Column chromatography (SiO₂, pentane) ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies the bromophenyl group (δ ~7.5 ppm for aromatic protons) and sulfanyl-ethylamine moiety (δ ~2.8 ppm for -S-CH₂-) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C₈H₁₀BrNS, MW 232.15) and fragmentation patterns .
- Infrared (IR) : Stretching vibrations for C-Br (~600 cm⁻¹) and S-C (~700 cm⁻¹) bonds validate connectivity .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Role of Bromine : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling C-C bond formation.
- Reactivity Trends :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structural analogs (e.g., H3 receptor antagonism)?
Methodological Answer:
- Systematic SAR Studies : Compare analogs with varying chain lengths or substituents. For example:
- Thiazol-4-yl derivatives show increased potency with longer alkyl chains (1→3 methylenes) .
- Thiazol-5-yl analogs exhibit higher affinity when N,N-dimethylated (pA₂ = 8.27) vs. N-methyl-N-propyl .
- Experimental Validation : Replicate assays under standardized conditions (e.g., in vitro receptor binding with controlled pH/temperature).
Q. What computational strategies predict binding affinity to targets like histamine H3 receptors?
Methodological Answer:
- Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions between the sulfanyl-ethylamine moiety and receptor active sites.
- QSAR Models : Train models on pA₂ values from analogs (e.g., thiazol derivatives ) to correlate substituent effects (e.g., logP, Hammett constants) with activity.
Q. How can the compound be functionalized for use as a biochemical probe in enzyme inhibition studies?
Methodological Answer:
- Functionalization Routes :
- Assay Design :
- Kinetic Studies : Measure IC₅₀ values via fluorescence-based assays (e.g., trypsin inhibition ).
- Competitive Binding : Use SPR (Surface Plasmon Resonance) to quantify target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
